

An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine hydrochloride

Cat. No.: B561481

[Get Quote](#)

CAS Number: 100032-79-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-nitrophenylhydrazine hydrochloride**, a substituted phenylhydrazine derivative. Due to its chemical structure, this compound is primarily utilized as a precursor in the synthesis of complex organic molecules, particularly in the formation of indole scaffolds, which are pivotal in medicinal chemistry and drug discovery. This document compiles available data on its chemical and physical properties, safety information, and a detailed, representative experimental protocol for its principal application.

Core Compound Data

A summary of the key quantitative data for **4-Bromo-2-nitrophenylhydrazine hydrochloride** is presented in the table below for easy reference.

Property	Value	Source(s)
CAS Number	100032-79-9	[1]
Molecular Formula	C ₆ H ₇ BrCIN ₃ O ₂	[1]
Molecular Weight	268.49 g/mol	[1]
Melting Point	184-185 °C	[2]
Appearance	Solid	[3]
Purity	Typically >95%	[4]

Chemical Reactivity and Applications

The primary application of **4-Bromo-2-nitrophenylhydrazine hydrochloride** is as a reactant in the Fischer indole synthesis. This well-established reaction is a cornerstone in organic chemistry for the synthesis of the indole nucleus, a structural motif present in a vast array of natural products and pharmaceuticals.[\[4\]](#)[\[5\]](#)

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone.[\[4\]](#) The presence of both a bromo and a nitro group on the phenyl ring of **4-Bromo-2-nitrophenylhydrazine hydrochloride** significantly influences its reactivity. The nitro group, being a strong electron-withdrawing group, can decrease the nucleophilicity of the hydrazine, potentially requiring more forcing reaction conditions (e.g., stronger acids, higher temperatures, or longer reaction times) to achieve successful cyclization.[\[6\]](#)[\[7\]](#) The bromo and nitro substituents on the resulting indole ring provide valuable handles for further functionalization in the development of novel chemical entities.

While specific involvement in biological signaling pathways has not been documented for **4-Bromo-2-nitrophenylhydrazine hydrochloride** itself, its role as a precursor to substituted indoles is of high relevance to drug discovery. Indole derivatives are known to interact with a wide range of biological targets, and their synthesis is a key step in screening for new therapeutic agents.

Safety and Handling

The available safety data for **4-Bromo-2-nitrophenylhydrazine hydrochloride** indicates that it should be handled with care in a laboratory setting. The following is a summary of the available safety information.

Hazard Information	Precautionary Measures
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [8]
Handling	Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye/face protection. Avoid formation of dust and aerosols.
Storage	Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. [9]
Toxicological Data	Oral, inhalation, and dermal toxicity data are largely unavailable.

Experimental Protocols

While a specific, published experimental protocol for a reaction involving **4-Bromo-2-nitrophenylhydrazine hydrochloride** is not readily available, a representative procedure for a Fischer indole synthesis can be extrapolated from protocols for similarly substituted phenylhydrazines, such as p-nitrophenylhydrazine.[\[10\]](#)[\[11\]](#)

Representative Protocol: Fischer Indole Synthesis of a 7-Bromo-5-nitroindole Derivative

This protocol describes the synthesis of a hypothetical 2,3-dimethyl-7-bromo-5-nitroindole from **4-Bromo-2-nitrophenylhydrazine hydrochloride** and 2-butanone.

Materials:

- **4-Bromo-2-nitrophenylhydrazine hydrochloride** (1.0 eq)
- 2-Butanone (1.2 eq)
- Glacial Acetic Acid
- Concentrated Hydrochloric Acid (optional, as a stronger acid catalyst)
- Ethanol
- Sodium Bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Ethyl Acetate
- Anhydrous Sodium Sulfate
- Silica Gel for column chromatography

Procedure:

- **Hydrazone Formation (In Situ):** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **4-Bromo-2-nitrophenylhydrazine hydrochloride** (1.0 eq) in a mixture of glacial acetic acid and ethanol. To this solution, add 2-butanone (1.2 eq).
- **Acid-Catalyzed Cyclization:** Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Due to the electron-withdrawing nitro group, a prolonged reaction time (e.g., 4-24 hours) may be necessary.[10]
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and

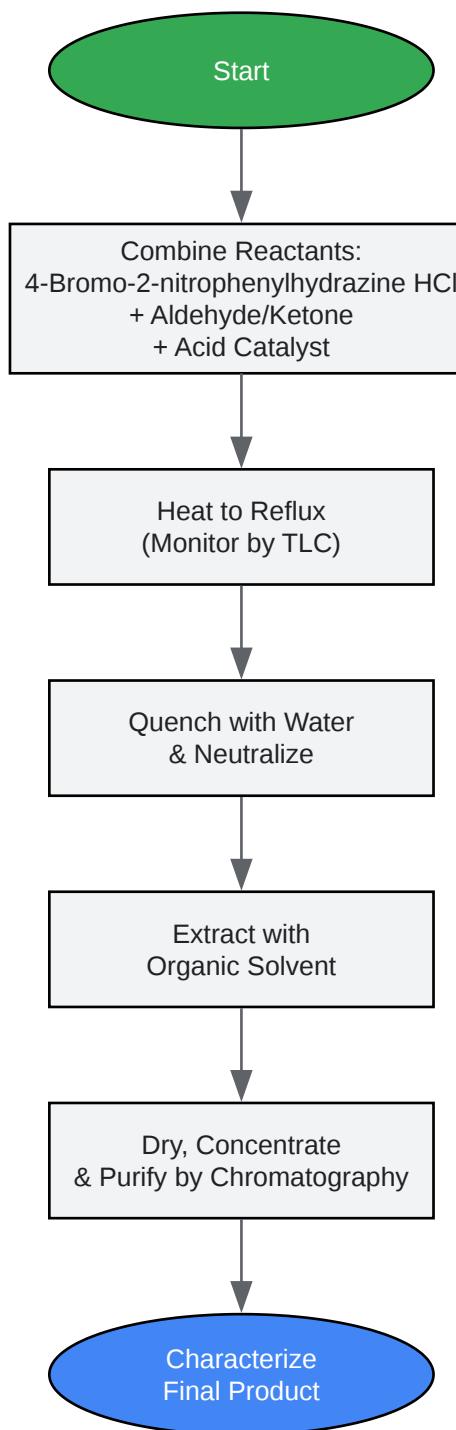
dry over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-bromo-5-nitro-2,3-dimethylindole.

Visualizations

Logical Workflow for Drug Discovery Application

The following diagram illustrates the logical progression from **4-Bromo-2-nitrophenylhydrazine hydrochloride** to the screening of its derivatives for biological activity.



[Click to download full resolution via product page](#)

From Precursor to Potential Drug Candidate.

Experimental Workflow: Fischer Indole Synthesis

This diagram outlines the key steps in the representative experimental protocol for the Fischer indole synthesis using **4-Bromo-2-nitrophenylhydrazine hydrochloride**.

[Click to download full resolution via product page](#)

Key Stages of the Fischer Indole Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jk-sci.com [jk-sci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | C₆H₇BrC₁N₃O₂ | CID 44119379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-nitrophenylhydrazine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561481#4-bromo-2-nitrophenylhydrazine-hydrochloride-cas-number-100032-79-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com